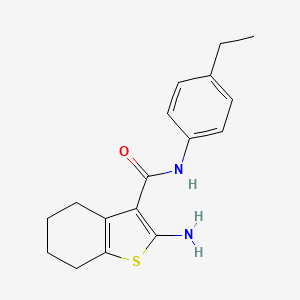

2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 932841-61-7

Cat. No.: VC2110842

Molecular Formula: C17H20N2OS

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932841-61-7 |

|---|---|

| Molecular Formula | C17H20N2OS |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| Standard InChI | InChI=1S/C17H20N2OS/c1-2-11-7-9-12(10-8-11)19-17(20)15-13-5-3-4-6-14(13)21-16(15)18/h7-10H,2-6,18H2,1H3,(H,19,20) |

| Standard InChI Key | LCKPCSFSCSSXDQ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N |

Introduction

A related compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has a reported melting point of 114-116°C . While this is not the exact compound of interest, it shares the core tetrahydrobenzothiophene structure and may provide a reference point for estimating the physical properties of 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

The chemical reactivity of 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is influenced by its functional groups. The primary amino group at position 2 can participate in various reactions typical of amines, such as nucleophilic substitution, acylation, and alkylation. The carboxamide group can undergo hydrolysis under appropriate conditions to yield carboxylic acid derivatives. The benzothiophene core contributes to the compound's ability to interact with aromatic systems through π-π stacking, which is relevant for its potential interactions with biological targets.

Table 1: Physical and Chemical Properties of 2-Amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Synthesis and Preparation Methods

A common approach to synthesizing benzothiophene derivatives involves the construction of the thiophene ring onto a preformed cyclohexanone or cyclohexane derivative. For the synthesis of 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a potential starting point could be the preparation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid or its ester derivative, followed by amide formation with 4-ethylaniline.

The search results indicate the existence of related compounds that could serve as intermediates or starting materials. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate could potentially be converted to the target compound through amidation with 4-ethylaniline. Similarly, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could serve as a precursor, requiring N-arylation with an appropriate ethylphenyl derivative.

The synthesis would likely involve multiple steps, possibly including:

-

Formation of the tetrahydrobenzothiophene core structure

-

Introduction of the amino group at position 2

-

Functionalization at position 3 to introduce a carboxylic acid or ester group

-

Conversion of the carboxylic acid or ester to an amide through reaction with 4-ethylaniline

Purification methods for this type of compound typically involve techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).

It is worth noting that the compound 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide appears to be commercially available from chemical suppliers, as indicated by search results , , and , suggesting that established synthetic methods exist for its production.

| Application Area | Potential Use | Relevant Structural Features |

|---|---|---|

| Medicinal Chemistry | Drug candidate development | Hydrogen bonding capabilities, benzothiophene scaffold |

| Pharmacology | Pharmacokinetic and pharmacodynamic studies | Balance of hydrophilic and hydrophobic moieties |

| Materials Science | Development of novel materials | Unique electronic structure |

| Biological Studies | Biochemical probe | Specific interactions with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume